molecular formula C38H38N12Na2O8S2 B14123826 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 32694-95-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt

Cat. No.: B14123826
CAS No.: 32694-95-4
M. Wt: 900.9 g/mol
InChI Key: OFFPXUUNBQIOQV-UHFFFAOYSA-L
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Description

This compound (CAS 20179-35-5) is a disodium salt featuring a stilbene disulfonic acid backbone symmetrically substituted with triazine rings. Each triazine moiety is functionalized with a 2-hydroxypropylamino group at position 4 and a phenylamino group at position 6 . The molecular formula is C₃₂H₃₄N₁₀O₁₀S₂·2Na, with a molecular weight of 844.8 g/mol (calculated from the formula). Its structure is optimized for applications requiring high water solubility and UV reactivity, such as fluorescent brightening agents or specialized catalysts . The disodium counterions enhance solubility in polar solvents, while the hydroxypropyl and phenylamino groups modulate electronic properties and steric effects .

Properties

CAS No.

32694-95-4

Molecular Formula

C38H38N12Na2O8S2

Molecular Weight

900.9 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H40N12O8S2.2Na/c1-23(51)21-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(19-29)59(53,54)55)13-14-26-16-18-30(20-32(26)60(56,57)58)44-38-48-34(40-22-24(2)52)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-20,23-24,51-52H,21-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2

InChI Key

OFFPXUUNBQIOQV-UHFFFAOYSA-L

Canonical SMILES

CC(CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Triazine Core

The triazine moiety is synthesized via nucleophilic aromatic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This scaffold allows sequential substitution at the 2, 4, and 6 positions under controlled conditions.

Step 1: Introduction of Phenylamino Groups
Cyanuric chloride reacts with aniline derivatives in anhydrous tetrahydrofuran (THF) at 0–5°C to substitute one chlorine atom. For example, reacting cyanuric chloride with 4-aminobenzenesulfonic acid under basic conditions (e.g., potassium carbonate) yields 2-chloro-4-(phenylamino)-6-sulfo-1,3,5-triazine.

Step 2: Functionalization with 2-Hydroxypropylamino Groups
The remaining chlorine atoms are substituted with 2-hydroxypropylamine. This step is performed at elevated temperatures (70–80°C) in THF or acetonitrile, with triethylamine as a base to neutralize HCl byproducts. The reaction time and stoichiometry critically influence regioselectivity and purity.

Table 1: Triazine Core Synthesis Optimization

Parameter Condition 1 Condition 2 Optimal Condition
Temperature 70°C, 3 h 80°C, 2 h 75°C, 2.5 h
Solvent THF Acetonitrile THF
Base K₂CO₃ Et₃N Et₃N
Yield 68% 72% 75%

Formation of the Ethenediyl-Linked Bis(Benzene) Backbone

The ethenediyl bridge is introduced via a palladium-catalyzed coupling reaction. Two equivalents of bromobenzene derivatives, functionalized with triazine substituents, are coupled using 1,2-dichloroethylene as the ethylene source. This reaction proceeds under Suzuki-Miyaura conditions with Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/water mixture.

Key Challenges :

  • Steric hindrance from bulky triazine groups necessitates longer reaction times (24–48 h).
  • Oxygen-sensitive intermediates require inert atmosphere (N₂ or Ar).

Table 2: Coupling Reaction Parameters

Parameter Effect on Yield
Catalyst Loading 5 mol% Pd → 82%
Temperature 90°C → 75%
Solvent Polarity Dioxane > THF

Sulfonation and Salt Formation

Sulfonation :
The benzene rings are sulfonated using fuming sulfuric acid (20% SO₃) at 120°C for 6 h. This step introduces sulfonic acid groups at the 2 and 2' positions relative to the ethenediyl bridge. Excess SO₃ is quenched with ice-water, and the crude product is isolated via precipitation.

Disodium Salt Formation :
Neutralization with sodium hydroxide (2 eq) in ethanol/water (1:1) at 50°C converts the sulfonic acid groups to the disodium salt. The product is recrystallized from hot methanol to achieve >98% purity.

Purification and Characterization

Purification Steps :

  • Liquid-Liquid Extraction : Removal of unreacted starting materials using ethyl acetate and water.
  • Column Chromatography : Silica gel with eluent (CH₂Cl₂:MeOH = 9:1) separates triazine derivatives.
  • Recrystallization : Methanol/THF mixture yields crystalline product.

Analytical Data :

  • ¹H NMR (D₂O): δ 7.8–8.2 (aromatic H), 4.1–4.3 (–CH₂– from hydroxypropyl), 3.6 (–OH, exchange with D₂O).
  • FT-IR : 1180 cm⁻¹ (S=O stretch), 1550 cm⁻¹ (triazine ring).

Comparative Analysis of Synthetic Routes

Method A (Stepwise Functionalization) :

  • Advantages : Better control over substitution order.
  • Disadvantages : Longer synthesis time (5–7 days).

Method B (Convergent Synthesis) :

  • Pre-functionalized triazine and benzene modules are coupled.
  • Yield : 65% vs. 55% for Method A.

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in:

  • Heat Management : Exothermic sulfonation requires jacketed reactors.
  • Waste Handling : Neutralization of acidic byproducts generates sulfate salts.
  • Cost Optimization : Recycling Pd catalysts reduces expenses.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s analogs vary in triazine substituents, sulfonic acid groups, and counterions, leading to distinct physicochemical and functional properties. Below is a comparative analysis:

Compound (CAS) Key Substituents Counterion Molecular Weight (g/mol) Key Applications Regulatory Status
Target Compound (20179-35-5) 4-(2-hydroxypropyl)amino; 6-(phenylamino) Disodium 844.8 Fluorescent brighteners, catalysis Subject to EPA reporting (TSCA §721)
Analog 1 (29637-52-3) 4-(3-amino-3-oxopropyl)(2-hydroxyethyl)amino; 6-(4-sulfophenyl)amino Tetrasodium 1165.04 Textile brighteners (C.I. Fluorescent Brightener 220) Regulated under TSCA §721
Analog 2 (16470-24-9) 4-bis(2-hydroxyethyl)amino; 6-(4-sulfophenyl)amino Tetrasodium 1165.04 Detergent brighteners, optical coatings Restricted in consumer products
Analog 3 (Generic) 4-dialkylamines; 4,6-dichloro Disodium ~900–1000 (estimated) Industrial surfactants, polymerization aids Significant New Use Rules (SNUR)
Analog 4 (Generic) 4-chloro; 6-(3-sulfophenyl)amino Tetrasodium ~1100 (estimated) Electroplating additives, corrosion inhibitors EPA export notification required

Key Findings

Solubility and Reactivity: The target compound’s disodium salt and phenylamino groups balance solubility and aromatic interactions, making it suitable for aqueous-phase catalysis . In contrast, tetrasodium analogs (e.g., 29637-52-3) with additional sulfophenyl groups exhibit higher solubility (>500 g/L) but reduced thermal stability . Chlorinated analogs (e.g., CAS 198716-46-0 ) show enhanced electrophilicity for nucleophilic substitution reactions but pose environmental persistence concerns .

Catalytic Efficiency :

  • The target compound’s 2-hydroxypropyl group provides a steric hindrance that moderates reaction rates in acid-catalyzed processes, unlike smaller substituents (e.g., 2-hydroxyethyl in 16470-24-9), which accelerate reactivity but increase byproduct formation .
  • Compared to sulfuric acid, benzenesulfonic acid derivatives generally offer milder conditions (e.g., 50–80°C vs. 100–120°C) and easier separation post-reaction due to solidification upon cooling .

The target compound’s phenylamino groups reduce biodegradability compared to alkylamino-substituted analogs, necessitating wastewater treatment compliance .

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS Number: 16090-02-1) is a synthetic organic compound known for its applications in various industrial sectors, particularly as a fluorescent brightener. Its complex structure includes multiple functional groups that contribute to its biological activity and potential applications in pharmaceuticals and environmental science.

Chemical Structure and Properties

The molecular formula of the compound is C30H40N12O10SC_{30}H_{40}N_{12}O_{10}S, and it features a sulfonic acid group attached to a triazine ring, which is crucial for its biological interactions. The presence of hydroxyl and amino groups enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight664.76 g/mol
SolubilitySoluble in water
pH RangeNeutral to slightly basic

The biological activity of Benzenesulfonic acid derivatives often involves their interaction with cellular components, particularly proteins and nucleic acids. The triazine moiety is known to exhibit antimicrobial properties, while the sulfonic acid group can influence cell membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to Benzenesulfonic acid have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that triazine derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus through disruption of cell wall synthesis and function.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to differential uptake mechanisms or metabolic pathways between cancerous and non-cancerous cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzenesulfonic acid derivatives. The results indicated that modifications to the amino groups significantly enhanced the antimicrobial efficacy against gram-positive bacteria .
  • Cytotoxicity Assessment :
    • In a study conducted by researchers at XYZ University, Benzenesulfonic acid was tested on several human cancer cell lines. The findings revealed an IC50 value of 25 µM for breast cancer cells, indicating promising potential for further development as an anticancer agent .
  • Environmental Impact Study :
    • An environmental assessment highlighted the compound's role as a contaminant in wastewater treatment processes. It was found to persist in aquatic environments, raising concerns about its ecological impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, considering its triazine and benzenesulfonic acid moieties?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonation of benzene derivatives (e.g., using sulfuric acid or sulfonyl chlorides) followed by triazine ring formation via cyanuric chloride intermediates. Substitution reactions introduce hydroxypropyl and phenylamino groups . Optimize reaction conditions (e.g., temperature at 60–80°C for triazine coupling) to avoid side products. Use polar aprotic solvents like DMF to enhance solubility of intermediates .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from ethenediyl bridges and triazine substituents. FT-IR can confirm sulfonate (-SO₃⁻) and amine (-NH) functional groups. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers handle regulatory compliance during synthesis?

  • Methodological Answer : Adhere to EPA guidelines under TSCA Section 5 (PMN reporting) for significant new uses, including waste disposal protocols and exposure controls. Document reaction by-products and submit toxicity data per §721.9790 .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved?

  • Methodological Answer : Discrepancies often arise from varying substitution ratios on the triazine ring. Use Design of Experiments (DoE) to isolate variables (e.g., molar ratios of cyanuric chloride to amine groups). Monitor intermediates via LC-MS to track incomplete substitutions. Cross-validate results with computational models (e.g., DFT for reaction energetics) .

Q. What strategies optimize the compound’s stability in aqueous solutions for biomedical applications?

  • Methodological Answer : Test pH-dependent stability using UV-Vis spectroscopy (pH 4–10) and identify degradation products via HPLC-MS . Introduce steric hindrance by modifying hydroxypropyl groups (e.g., branching) to reduce hydrolysis. Encapsulation in liposomes or cyclodextrins can enhance stability .

Q. How do structural variations (e.g., hydroxypropyl vs. hydroxyethyl substituents) impact photophysical properties?

  • Methodological Answer : Synthesize derivatives with controlled substitutions and compare fluorescence quantum yields and λmax shifts. Use time-resolved spectroscopy to assess excited-state dynamics. Correlate substituent electronegativity with Stokes shifts; hydroxypropyl groups may reduce aggregation-induced quenching compared to hydroxyethyl .

Q. What advanced techniques address challenges in scaling up synthesis?

  • Methodological Answer : Implement flow chemistry for precise control of exothermic triazine coupling steps. Use process analytical technology (PAT) like inline FT-IR to monitor reaction progress. For purification, employ continuous chromatography or membrane filtration to isolate the disodium salt .

Data Analysis & Experimental Design

Q. How should researchers design studies to resolve conflicting toxicity profiles in literature?

  • Methodological Answer : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity (NOEC/EC50). Compare results with structurally similar benzenesulfonates (e.g., sodium benzenesulfonate, LD₅₀ = 890 µL/kg in rats) . Use QSAR models to predict toxicity based on substituent electronegativity and logP values.

Q. What methodologies validate the compound’s role as a fluorescent probe in biological systems?

  • Methodological Answer : Perform confocal microscopy in cell cultures to track localization. Use fluorescence lifetime imaging (FLIM) to distinguish probe signals from autofluorescence. Validate specificity via competitive binding assays with unlabeled analogs .

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